Bornyl butyrate

Descripción general

Descripción

Bornyl butyrate is an organic compound known for its pleasant, pine-like aroma. It is a type of ester formed from borneol and butyric acid. This compound is commonly used in the fragrance and flavor industries due to its distinctive scent and flavor profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through an esterification reaction between borneol and butyric acid. This reaction is often catalyzed by an acid such as sulfuric acid or sulfuric acid triethyl ester. The reaction is carried out under controlled temperature conditions to ensure optimal yield .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the acid catalyst is added to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Bornyl butyrate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of borneol and butyric acid.

Reduction: Reduction of this compound can yield borneol.

Substitution: In the presence of suitable reagents, this compound can undergo substitution reactions to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acid chlorides and alcohols are often used in substitution reactions.

Major Products Formed:

Oxidation: Borneol and butyric acid.

Reduction: Borneol.

Substitution: Various esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Bornyl butyrate is primarily recognized for its use as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products. Its pleasant aroma, reminiscent of pine and balsam, makes it suitable for:

- Food Flavoring : Used in beverages, candies, and baked goods to impart a natural flavor.

- Cosmetics : Incorporated into perfumes and scented products for its aromatic properties.

Table 1: Applications in Flavor and Fragrance

| Application Type | Specific Uses | Characteristics |

|---|---|---|

| Food | Beverages, candies | Sweet, fruity flavor |

| Cosmetics | Perfumes, lotions | Balsamic, pine-like aroma |

Pharmaceutical Applications

Recent studies have suggested potential therapeutic effects of this compound, particularly related to its anti-inflammatory and anticancer properties.

Anti-Inflammatory Effects

Research indicates that butyrate compounds can modulate immune responses and reduce inflammation. In particular:

- Mechanism : this compound may influence the expression of genes related to inflammation through histone deacetylase (HDAC) inhibition, similar to other butyrate derivatives .

- Case Study : A study on the effects of short-chain fatty acids (SCFAs) highlighted that butyrate can enhance barrier functions in the gut epithelium, potentially benefiting conditions like inflammatory bowel disease (IBD) .

Anticancer Potential

This compound's role in cancer therapy is an emerging area of research:

- Mechanism : It may induce apoptosis in cancer cells via modulation of histone acetylation and regulation of cell cycle progression .

- Case Study : Research indicates that SCFAs can inhibit the growth of colon cancer cells through apoptosis-dependent pathways .

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a natural pesticide due to its insect-repellent properties.

Table 2: Agricultural Applications

| Application Type | Specific Uses | Characteristics |

|---|---|---|

| Pest Management | Natural insect repellent | Biodegradable, less harmful to non-target species |

Industrial Uses

This compound's chemical properties make it useful in various industrial applications:

- Solvent : Used as a solvent in chemical reactions due to its ability to dissolve various organic compounds.

- Chemical Intermediate : Serves as a precursor in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of bornyl butyrate involves its interaction with various molecular targets and pathways:

Permeability Enhancement: this compound can alter cell membrane lipid structures, enhancing the permeability of drugs across biological barriers.

Anti-inflammatory Effects: It may modulate inflammatory pathways, reducing inflammation in biological systems.

Comparación Con Compuestos Similares

Bornyl butyrate can be compared with other similar compounds such as:

Butyl butyrate: Known for its fruity aroma, used in the food and beverage industry.

Isothis compound: Similar in structure but with different physical properties and applications.

Camphor: Shares a similar bicyclic structure but is used primarily in medicinal applications.

Uniqueness: this compound is unique due to its distinctive pine-like aroma and its ability to enhance drug permeability, making it valuable in both the fragrance industry and pharmaceutical research .

Propiedades

Número CAS |

13109-70-1 |

|---|---|

Fórmula molecular |

C14H24O2 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

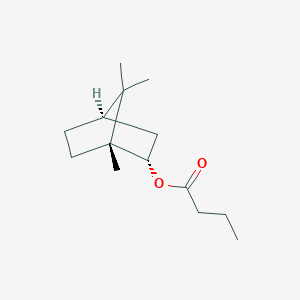

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1 |

Clave InChI |

VIPNQHBVIDJXJE-UHIISALHSA-N |

SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

SMILES isomérico |

CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |

SMILES canónico |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

Densidad |

0.981-0.991 |

Key on ui other cas no. |

13109-70-1 |

Descripción física |

Colourless liquid; Herbaceous aroma |

Solubilidad |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.